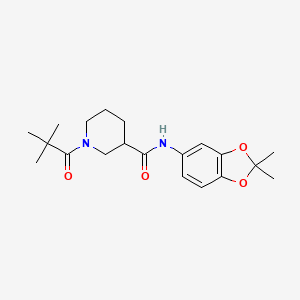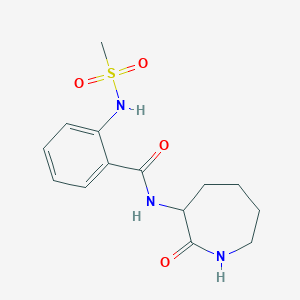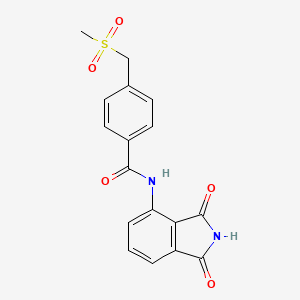![molecular formula C17H14F2N4O3S B7533826 4-(difluoromethylsulfonyl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]benzamide](/img/structure/B7533826.png)
4-(difluoromethylsulfonyl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(difluoromethylsulfonyl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]benzamide is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as DMSB and is used in various fields of research due to its unique properties.
Wirkmechanismus
The mechanism of action of DMSB involves the inhibition of various enzymes such as protein kinase CK2. It has been found to bind to the ATP-binding site of CK2 and inhibit its activity. This inhibition leads to the inhibition of various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
DMSB has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and has potential as an anticancer agent. DMSB has also been found to have neuroprotective effects and has potential as a treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DMSB has various advantages and limitations for lab experiments. Its unique properties make it a potent inhibitor of various enzymes and a potential anticancer agent. However, its low solubility in aqueous solutions can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are various future directions for the research of DMSB. It has potential as an anticancer agent and further research can be done to explore its effectiveness in different types of cancer. DMSB also has potential as a treatment for neurodegenerative diseases and further research can be done to explore its neuroprotective effects. Additionally, research can be done to improve the solubility of DMSB in aqueous solutions, making it easier to work with in lab experiments.
Conclusion:
In conclusion, 4-(difluoromethylsulfonyl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]benzamide is a chemical compound that has been extensively studied in scientific research. Its unique properties make it a potent inhibitor of various enzymes and a potential anticancer agent. Further research can be done to explore its effectiveness in different types of cancer and its neuroprotective effects. DMSB has various advantages and limitations for lab experiments, and research can be done to improve its solubility in aqueous solutions.
Synthesemethoden
The synthesis method of DMSB involves the reaction of 4-(difluoromethylsulfonyl)benzoyl chloride with 2-(pyridin-4-yl)imidazole in the presence of a base. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
DMSB has been extensively used in scientific research due to its unique properties. It has been found to be a potent inhibitor of various enzymes such as protein kinase CK2, which is involved in various cellular processes such as cell proliferation and differentiation. DMSB has also been found to inhibit the growth of cancer cells and has potential as an anticancer agent.
Eigenschaften
IUPAC Name |
4-(difluoromethylsulfonyl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O3S/c18-17(19)27(25,26)14-3-1-13(2-4-14)16(24)22-10-12-5-6-21-15(9-12)23-8-7-20-11-23/h1-9,11,17H,10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGUJONKGFHIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC(=NC=C2)N3C=CN=C3)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(methylamino)-3-oxopropyl]-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide](/img/structure/B7533748.png)



![2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7533767.png)
![N-[1-(4-fluorophenyl)cyclobutyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B7533771.png)


![ethyl 6-methyl-2-[(6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7533799.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide](/img/structure/B7533808.png)
![1-(2,2-dimethylpropanoyl)-N-[(2-imidazol-1-ylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B7533812.png)
![N-[5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]pentyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7533820.png)
![N-[[1-(dimethylamino)cyclohexyl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B7533827.png)
![1-[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-propan-2-yloxyethanone](/img/structure/B7533840.png)